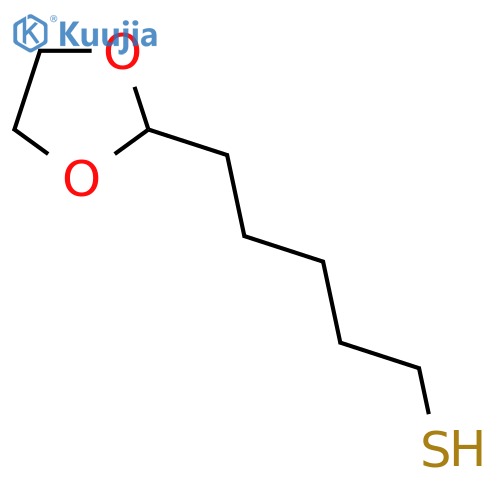Cas no 2551114-69-1 (5-(1,3-Dioxolan-2-yl)pentane-1-thiol)

2551114-69-1 structure
商品名:5-(1,3-Dioxolan-2-yl)pentane-1-thiol
CAS番号:2551114-69-1
MF:C8H16O2S
メガワット:176.276441574097
MDL:MFCD32874648
CID:5684158
PubChem ID:154809639
5-(1,3-Dioxolan-2-yl)pentane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 5-(1,3-Dioxolan-2-yl)pentane-1-thiol
- EN300-26571698
- 2551114-69-1
-
- MDL: MFCD32874648
- インチ: 1S/C8H16O2S/c11-7-3-1-2-4-8-9-5-6-10-8/h8,11H,1-7H2
- InChIKey: JXQKDDILXRQMKE-UHFFFAOYSA-N
- ほほえんだ: SCCCCCC1OCCO1
計算された属性
- せいみつぶんしりょう: 176.08710092g/mol
- どういたいしつりょう: 176.08710092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 92.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 19.5Ų
5-(1,3-Dioxolan-2-yl)pentane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26571698-2.5g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 2.5g |
$1454.0 | 2023-09-14 | |
| Enamine | EN300-26571698-0.05g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 0.05g |
$174.0 | 2023-09-14 | |
| Enamine | EN300-26571698-0.25g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 0.25g |
$367.0 | 2023-09-14 | |
| Enamine | EN300-26571698-1.0g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 1g |
$743.0 | 2023-05-26 | |
| 1PlusChem | 1P028G1G-1g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 1g |
$981.00 | 2024-05-20 | |
| 1PlusChem | 1P028G1G-2.5g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 2.5g |
$1859.00 | 2024-05-20 | |
| 1PlusChem | 1P028G1G-5g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 5g |
$2722.00 | 2024-05-20 | |
| Enamine | EN300-26571698-1g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 1g |
$743.0 | 2023-09-14 | |
| Enamine | EN300-26571698-10.0g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 10g |
$3191.0 | 2023-05-26 | |
| Enamine | EN300-26571698-0.1g |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
2551114-69-1 | 95% | 0.1g |
$257.0 | 2023-09-14 |
5-(1,3-Dioxolan-2-yl)pentane-1-thiol 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
2551114-69-1 (5-(1,3-Dioxolan-2-yl)pentane-1-thiol) 関連製品
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量